molecular formula C18H30N4O4S B7031030 N-[4-[2-(dimethylamino)ethoxy]-2-methylphenyl]-1-(methylsulfamoyl)piperidine-4-carboxamide

N-[4-[2-(dimethylamino)ethoxy]-2-methylphenyl]-1-(methylsulfamoyl)piperidine-4-carboxamide

Cat. No.: B7031030
M. Wt: 398.5 g/mol
InChI Key: RXRACSSHVZINHQ-UHFFFAOYSA-N
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Description

N-[4-[2-(dimethylamino)ethoxy]-2-methylphenyl]-1-(methylsulfamoyl)piperidine-4-carboxamide is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a dimethylaminoethoxy group, and a methylsulfamoyl group, making it a subject of interest for various synthetic and analytical studies.

Properties

IUPAC Name

N-[4-[2-(dimethylamino)ethoxy]-2-methylphenyl]-1-(methylsulfamoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O4S/c1-14-13-16(26-12-11-21(3)4)5-6-17(14)20-18(23)15-7-9-22(10-8-15)27(24,25)19-2/h5-6,13,15,19H,7-12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRACSSHVZINHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN(C)C)NC(=O)C2CCN(CC2)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(dimethylamino)ethoxy]-2-methylphenyl]-1-(methylsulfamoyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Dimethylaminoethoxy Group: This step involves the reaction of the piperidine derivative with 2-(dimethylamino)ethanol under basic conditions to introduce the dimethylaminoethoxy group.

    Attachment of the Methylsulfamoyl Group: The final step involves the sulfonation of the intermediate compound with methylsulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(dimethylamino)ethoxy]-2-methylphenyl]-1-(methylsulfamoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethoxy group, where nucleophiles like halides or thiols can replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halide or thiol derivatives.

Scientific Research Applications

N-[4-[2-(dimethylamino)ethoxy]-2-methylphenyl]-1-(methylsulfamoyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[2-(dimethylamino)ethoxy]-2-methylphenyl]-1-(methylsulfamoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethoxy group may facilitate binding to target sites, while the piperidine and methylsulfamoyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[2-(dimethylamino)ethoxy]-2-methylphenyl]-1-(methylsulfamoyl)piperidine-4-carboxamide: shares similarities with other piperidine derivatives and sulfonamides, such as:

Uniqueness

The unique combination of functional groups in this compound provides distinct chemical properties and biological activities that differentiate it from other similar compounds. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

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